N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with cyclopentyl, methyl, and N-methylmethanesulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 4-methyl-3-nitrobenzoic acid with cyclopentylamine, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with methanesulfonyl chloride to introduce the N-methylmethanesulfonamido group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-4-BROMO-3-METHYLBENZAMIDE
- N-CYCLOHEXYL-4-METHYL-3-NITROBENZAMIDE
- N-CYCLOPENTYL-4-NITROBENZAMIDE
Uniqueness
N-CYCLOPENTYL-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-cyclopentyl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-8-9-12(10-14(11)17(2)21(3,19)20)15(18)16-13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQSILNMXLQTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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